(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Description
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C54H92O24 and its molecular weight is 1125.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Mogroside IV, like other mogrosides, consists of a mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The structure of Mogroside IV allows it to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown that β-glucosidase can be used to produce Mogroside IV .
Cellular Effects
Mogroside IV has been shown to exert numerous functions at the cellular level, including antioxidation, anti-inflammatory, and blood glucose modulation effects . These effects are likely due to its interactions with various cellular signaling pathways, gene expression mechanisms, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of Mogroside IV is complex and involves interactions with various biomolecules. For example, it can bind to enzymes such as β-glucosidase, influencing their activity . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mogroside IV can change over time. For instance, the use of a continuous bioreactor with immobilized enzymes has been shown to control the production of Mogroside IV . This suggests that Mogroside IV is stable and does not degrade significantly over time .
Metabolic Pathways
Mogroside IV is involved in various metabolic pathways. For instance, it is produced through the action of β-glucosidase on certain substrates . This suggests that Mogroside IV could interact with other enzymes and cofactors in these pathways .
Properties
CAS No. |
89590-95-4 |
---|---|
Molecular Formula |
C54H92O24 |
Molecular Weight |
1125.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,11R,13R,14S,17R)-17-[(5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22?,23-,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1 |
InChI Key |
WRPAFPPCKSYACJ-ZBYJYCAASA-N |
Isomeric SMILES |
CC(CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C |
SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |
Synonyms |
Mogroside IV E |
Origin of Product |
United States |
Q1: What are the potential anti-cancer mechanisms of Mogroside IVe?
A1: Studies suggest that Mogroside IVe exerts anti-cancer effects through multiple mechanisms. In both colorectal and throat cancer models, Mogroside IVe demonstrated dose-dependent inhibition of cancer cell proliferation. [] This effect was linked to the upregulation of the tumor suppressor protein p53 and the downregulation of matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2. [] Additionally, in a mouse model of liver fibrosis, Mogroside IVe was shown to attenuate the condition and inhibit hepatic stellate cell (HSC) activation by downregulating TLR4-mediated pathways. []
Q2: Is there any evidence of Mogroside IVe impacting blood glucose levels?
A2: Yes, research indicates that Mogroside IVe, along with other triterpene glycosides from Siraitia grosvenorii, can inhibit rat intestinal maltase. [] This inhibition leads to a suppressed rise in blood glucose levels after the oral administration of maltose in rats. [] Mogroside V exhibited the strongest inhibitory effect among the tested compounds. []
Q3: How does the sweetness of Siamenoside I, another compound found in Siraitia grosvenorii, compare to other cucurbitane glycosides?
A3: Siamenoside I stands out as the sweetest compound among the identified cucurbitane glycosides from Siraitia grosvenorii. [] Its sweetness, relative to sucrose, is estimated to be 563 times greater. []
Q4: Can Mogroside IVe protect against oxidative stress?
A4: Research suggests that Mogroside IVe possesses antioxidant properties. A study demonstrated that both a Siraitia grosvenorii extract and purified 11-Oxo-Mogroside V effectively inhibited both copper-mediated and human umbilical vein endothelial cell (HUVEC)-mediated LDL oxidation in a dose-dependent manner. [] This antioxidant activity suggests a potential role in reducing the atherogenic potential of LDL. []
Q5: What is the impact of different drying methods on the content of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit?
A5: Studies comparing vacuum drying to traditional drying methods revealed that vacuum drying resulted in a significantly higher yield of Mogroside IVe and other mogrol glycosides in Siraitia grosvenorii fruit. [] This finding suggests that vacuum drying is a more suitable processing method for preserving these bioactive compounds. []
Q6: What is the chemical structure of Mogroside IVe?
A6: While a specific molecular formula and weight for Mogroside IVe weren't provided in the provided abstracts, it is classified as a cucurbitane triterpene glycoside. [, ] Its structure is characterized by a cucurbitane skeleton with attached glucose moieties. Further research is needed to elucidate the complete structural characterization of Mogroside IVe, including spectroscopic data.
Q7: How does the maturity stage of Siraitia grosvenorii fruit affect the content of Mogroside IVe and other mogrosides?
A7: The content of Mogroside IVe and other mogrosides in Siraitia grosvenorii fruit changes dynamically during fruit maturation. [] Mogroside IIe dominates at the early stage, converting to Mogroside III between 15 to 45 days post-pollination. [] Subsequently, rapid glycosylation leads to a predominance of Mogroside V after 60 days. [] Highly glycosylated mogrosides, including Mogroside V and Siamenoside I, accumulate and stabilize from 75 to 90 days, contributing to a desirable taste profile. [] This suggests that harvesting after 75 days might be optimal for maximizing the yield of these specific compounds. []
Q8: What analytical techniques are commonly used to quantify Mogroside IVe in Siraitia grosvenorii fruit and its extracts?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely employed for analyzing Mogroside IVe and other mogrosides in Siraitia grosvenorii. [, ] Researchers often utilize ultraviolet (UV) detection at a wavelength of 203 nm or 210 nm. [, ] Additionally, more sophisticated methods like HPLC coupled with triple quadrupole mass spectrometry (LC-MS/MS) and HPLC/ESI/MS2 offer enhanced sensitivity and selectivity for both qualitative and quantitative analysis. [, ]
Q9: Are there specific challenges related to the extraction and purification of Mogroside IVe from Siraitia grosvenorii?
A9: While the provided abstracts do not elaborate on specific challenges related to Mogroside IVe extraction and purification, one study highlights the presence of agrochemicals in Siraitia grosvenorii extracts. [] This contamination necessitates the development of efficient purification methods to selectively remove agrochemicals while maximizing the yield of desired mogrosides, including Mogroside IVe. [] The study suggests using activated carbon with specific properties for this purpose. []
Q10: What are the potential applications of Mogroside IVe in the pharmaceutical and cosmetic industries?
A10: The research highlights the potential of Mogroside IVe and other Siraitia grosvenorii extracts for various applications:
- Anti-wrinkle agent: Mogroside IVe is suggested as a potential ingredient in cosmetic and pharmaceutical formulations for preventing and treating skin aging, including wrinkles and fine lines. []
- Sweetener: Siraitia grosvenorii extracts, rich in mogrosides like Mogroside IVe and Siamenoside I, are recognized as natural sweeteners due to their high sweetness intensity. [] These extracts can be incorporated into various food and beverage products as a healthier alternative to sugar. []
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